hPGDS-IN-1

Description

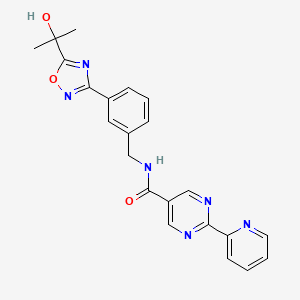

Structure

3D Structure

Properties

IUPAC Name |

N-[[3-[5-(2-hydroxypropan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]-2-pyridin-2-ylpyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O3/c1-22(2,30)21-27-18(28-31-21)15-7-5-6-14(10-15)11-26-20(29)16-12-24-19(25-13-16)17-8-3-4-9-23-17/h3-10,12-13,30H,11H2,1-2H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCLAPUACUQZOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=NO1)C2=CC=CC(=C2)CNC(=O)C3=CN=C(N=C3)C4=CC=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to hPGDS-IN-1 and Prostaglandin D2 Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including allergic inflammation, sleep regulation, and muscle necrosis.[1] The synthesis of PGD2 is primarily catalyzed by two enzymes: lipocalin-type PGD synthase (L-PGDS) and hematopoietic PGD synthase (hPGDS).[2] hPGDS, in particular, is expressed in immune cells such as mast cells, Th2 cells, and antigen-presenting cells, making it a key therapeutic target for inflammatory and allergic diseases.[1][3] This technical guide focuses on hPGDS-IN-1, a potent and selective inhibitor of hPGDS, and its role in the modulation of PGD2 synthesis.

This compound: A Potent Inhibitor of Hematopoietic Prostaglandin D Synthase

This compound (CAS: 1234708-04-3) is a small molecule inhibitor of hematopoietic prostaglandin D synthase (hPGDS). It is a distinct compound from another inhibitor often referred to as "HPGDS inhibitor 1" (CAS: 1033836-12-2).

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified, demonstrating its high potency.

| Parameter | Value | Assay Method |

| IC50 | 12 nM | Fluorescence Polarization (FP) or Enzyme Immunoassay (EIA) |

The Prostaglandin D2 (PGD2) Synthesis and Signaling Pathway

The synthesis of PGD2 begins with the conversion of arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. hPGDS then catalyzes the isomerization of PGH2 to PGD2.[2] PGD2 exerts its biological effects by binding to two main G protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2).[4]

-

DP1 Receptor Activation: Generally leads to vasodilation and inhibition of platelet aggregation.[5]

-

DP2 (CRTH2) Receptor Activation: Primarily involved in pro-inflammatory responses, including the chemotaxis of eosinophils, basophils, and Th2 cells.[4]

The signaling cascade initiated by PGD2 binding to its receptors plays a crucial role in the inflammatory response characteristic of allergic diseases.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of hPGDS inhibitors. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro hPGDS Inhibition Assay: Fluorescence Polarization

This assay is a high-throughput method to screen for and characterize inhibitors of hPGDS. It relies on the displacement of a fluorescently labeled probe from the enzyme's active site by a competitive inhibitor.

Materials:

-

Recombinant human hPGDS protein

-

Fluorescently labeled hPGDS probe (e.g., a fluorescein-conjugated inhibitor)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl2)

-

This compound and other test compounds

-

384-well, low-volume, black, round-bottom plates

-

A microplate reader capable of fluorescence polarization measurements

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and other test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

Assay Plate Preparation:

-

Add assay buffer to all wells.

-

Add a small volume (e.g., 1 µL) of the diluted compounds to the appropriate wells. Include wells with DMSO only as a control (maximum polarization) and wells with buffer only (minimum polarization).

-

-

Enzyme and Probe Addition:

-

Prepare a master mix of recombinant hPGDS and the fluorescent probe in assay buffer.

-

Add this master mix to all wells of the assay plate.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Measurement: Read the fluorescence polarization on a suitable plate reader. The excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

References

- 1. file.elabscience.com [file.elabscience.com]

- 2. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labclinics.com [labclinics.com]

- 5. DOT (graph description language) - Wikipedia [en.wikipedia.org]

The Role of hPGDS-IN-1 in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic prostaglandin D synthase (hPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in inflammatory processes, particularly in allergic inflammation. Inhibition of hPGDS presents a targeted therapeutic strategy to modulate inflammatory responses. This document provides a comprehensive technical overview of the role of hPGDS inhibitors, with a focus on the mechanistic and experimental aspects relevant to research and drug development. We will delve into the inflammatory pathways modulated by hPGDS, present quantitative data on inhibitor activity, detail relevant experimental protocols, and visualize the associated signaling cascades.

The Arachidonic Acid Cascade and the Role of hPGDS

Inflammatory responses are often initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandin H2 (PGH2). PGH2 is a common precursor for various prostanoids, including PGD2. The isomerization of PGH2 to PGD2 is catalyzed by prostaglandin D synthases (PGDS).[1]

There are two main types of PGDS: the lipocalin-type (L-PGDS) and the hematopoietic-type (hPGDS). hPGDS, a member of the sigma class of glutathione-S-transferase family, is primarily expressed in immune cells such as mast cells, Th2 cells, and antigen-presenting cells.[1] This localization makes hPGDS a key player in the production of PGD2 during allergic and inflammatory responses.[1]

hPGDS-IN-1 and other specific inhibitors of this enzyme block the conversion of PGH2 to PGD2, thereby reducing the levels of this pro-inflammatory mediator without affecting the production of other prostaglandins like PGE2 and PGF2α.[2] This specificity offers a more targeted approach compared to non-steroidal anti-inflammatory drugs (NSAIDs) which broadly inhibit COX enzymes.[3]

Inflammatory Signaling Pathways Modulated by hPGDS Inhibition

The inhibition of hPGDS, and the subsequent reduction in PGD2 levels, impacts multiple downstream signaling pathways that are crucial in the inflammatory response. PGD2 exerts its effects through two G-protein coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2).[3]

-

Pro-inflammatory Effects via DP2/CRTH2: The activation of the DP2/CRTH2 receptor is predominantly associated with pro-inflammatory responses. It is involved in the recruitment and activation of Th2 cells, eosinophils, and basophils, key effector cells in allergic inflammation.[3] PGD2 binding to DP2/CRTH2 can trigger the release of pro-inflammatory cytokines, such as IL-5 and IL-13, from these cells, further amplifying the type 2 inflammatory response.[4]

-

Modulatory Effects via DP1: The role of the DP1 receptor is more complex, exhibiting both pro- and anti-inflammatory effects depending on the context. DP1 activation has been linked to the prolongation of eosinophil survival.[3] Conversely, it has also been shown to mediate anti-inflammatory and pro-resolution effects by controlling the balance of pro- and anti-inflammatory cytokines.[5]

By reducing the available PGD2, this compound can attenuate the activation of these pathways, leading to a decrease in the recruitment and activation of inflammatory cells and a reduction in the production of inflammatory cytokines like TNF-α, IL-6, and IL-10.[5]

Signaling Pathway Diagrams

Quantitative Data on hPGDS Inhibitors

The potency of hPGDS inhibitors is typically evaluated through biochemical and cellular assays, with IC50 values representing the concentration of the inhibitor required to reduce enzyme activity by 50%. While specific data for a compound explicitly named "this compound" is limited in the public domain, data for other well-characterized hPGDS inhibitors provide a valuable reference.

| Inhibitor | Assay Type | Target | IC50 | Ki | Reference |

| HQL-79 | Cellular | PGD2 production in rat mastocytoma cells | ~100 µM | [6] | |

| Cellular | PGD2 production in human megakaryocytes | ~100 µM | [6] | ||

| Enzymatic | Recombinant human hPGDS | 6 µM | [2] | ||

| 5 µM (vs PGH2) | [2] | ||||

| 3 µM (vs GSH) | [2] | ||||

| HPGDS inhibitor I | Enzymatic | hPGDS | 0.6 nM | ||

| Cellular | 32 nM |

Experimental Protocols

Biochemical Assay: hPGDS Inhibition using Fluorescence Polarization

This assay measures the ability of a test compound to inhibit the binding of a fluorescently labeled probe to recombinant hPGDS.

Principle: A fluorescently labeled inhibitor (probe) binds to hPGDS, resulting in a high fluorescence polarization (FP) signal. In the presence of an unlabeled inhibitor (e.g., this compound), the probe is displaced, leading to a decrease in the FP signal.[7]

Materials:

-

Recombinant human hPGDS protein

-

Fluorescently labeled hPGDS inhibitor probe (e.g., from Cayman Chemical's FP-Based Inhibitor Screening Assay Kit)[7]

-

Assay buffer (as provided in the kit or a suitable buffer containing glutathione)

-

Test compound (this compound) dissolved in DMSO

-

384-well black, non-binding microplate

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a dilution series of the test compound (this compound) in DMSO.

-

In a 384-well plate, add the assay cocktail containing recombinant hPGDS and the fluorescent probe to each well.

-

Add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (for control wells) to the respective wells.

-

Include wells for maximum binding (probe + enzyme, no inhibitor) and minimum binding (probe only).

-

Incubate the plate at room temperature for 60-90 minutes, protected from light.[7]

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based Assay: Measurement of PGD2 Production

This assay quantifies the amount of PGD2 released from cultured cells following stimulation and treatment with an hPGDS inhibitor.

Principle: Cells that endogenously express hPGDS (e.g., mast cells, macrophages) are stimulated to produce PGD2. The amount of PGD2 in the cell culture supernatant is measured using a sensitive method like LC-MS/MS or ELISA.[8][9]

Materials:

-

Cell line expressing hPGDS (e.g., RBL-2H3 rat mastocytoma cells, primary bone marrow-derived macrophages)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., dinitrophenyl-bovine serum albumin for sensitized mast cells, LPS for macrophages)[6]

-

Test compound (this compound)

-

PGD2 ELISA kit or access to an LC-MS/MS system

-

Internal standards for LC-MS/MS (e.g., d4-PGD2)[8]

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere and grow.

-

If necessary, sensitize the cells (e.g., with anti-dinitrophenyl IgE for RBL-2H3 cells).[6]

-

Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

Add the stimulating agent to induce PGD2 production.

-

Incubate for the desired time period (e.g., 15 minutes to 24 hours, depending on the cell type and stimulus).[6]

-

Collect the cell culture supernatant.

-

For LC-MS/MS analysis, spike the supernatant with internal standards, perform liquid-liquid or solid-phase extraction, and analyze the samples.[8]

-

For ELISA, follow the manufacturer's protocol to quantify PGD2 levels.[9]

-

Determine the effect of this compound on PGD2 production and calculate the IC50 value.

Experimental Workflow Diagram

References

- 1. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hematopoietic prostaglandin D2 synthase controls the onset and resolution of acute inflammation through PGD2 and 15-deoxyΔ12–14 PGJ2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.elabscience.com [file.elabscience.com]

Unveiling the Precision of hPGDS-IN-1: A Deep Dive into Target Selectivity and Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the target selectivity and specificity of hPGDS-IN-1, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (hPGDS). By delving into the quantitative data, experimental methodologies, and relevant biological pathways, this document serves as a critical resource for researchers engaged in the study of inflammatory diseases and the development of novel therapeutics.

Core Data Summary: Potency and Selectivity Profile

This compound, also identified as compound 8 in some literature, is a highly potent inhibitor of hematopoietic prostaglandin D synthase (hPGDS). Its inhibitory activity has been quantified in both enzymatic and cellular assays, demonstrating low nanomolar efficacy. A key attribute of this inhibitor is its remarkable selectivity, showing negligible activity against other key enzymes in the prostanoid biosynthesis pathway.

| Target Enzyme | IC50 (Enzyme Assay) | IC50 (Cellular Assay) | Species Cross-Reactivity (IC50) |

| hPGDS (human) | 0.6 - 0.7 nM[1][2] | 32 nM[2] | Human: 0.5 - 2.3 nM[2][3] |

| Rat: 0.5 - 2.3 nM[2][3] | |||

| Dog: 0.5 - 2.3 nM[2][3] | |||

| Sheep: 0.5 - 2.3 nM[2][3] | |||

| L-PGDS (human) | > 10,000 nM[2][3] | Not Reported | Not Applicable |

| mPGES (human) | > 10,000 nM[2][3] | Not Reported | Not Applicable |

| COX-1 (human) | > 10,000 nM[2][3] | Not Reported | Not Applicable |

| COX-2 (human) | > 10,000 nM[2][3] | Not Reported | Not Applicable |

| 5-LOX (human) | > 10,000 nM[2][3] | Not Reported | Not Applicable |

Visualizing the Mechanism: Prostaglandin Synthesis Pathway

The following diagram illustrates the enzymatic cascade responsible for the production of prostaglandins, highlighting the specific point of intervention by this compound.

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the characterization of this compound.

hPGDS Enzymatic Assay

This assay quantifies the in vitro inhibitory potency of this compound against purified hPGDS.

-

Principle: The enzymatic activity of hPGDS is determined by measuring the conversion of the substrate, PGH2, to PGD2. The amount of PGD2 produced is quantified using a specific immunoassay.

-

Materials:

-

Recombinant human hPGDS

-

Prostaglandin H2 (PGH2)

-

Glutathione (GSH)

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

This compound (or test compound)

-

PGD2 standard

-

PGD2 EIA Kit

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, recombinant hPGDS, and GSH.

-

Add the serially diluted this compound to the wells.

-

Initiate the enzymatic reaction by adding PGH2.

-

Incubate the reaction mixture for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).

-

Stop the reaction by adding a stop solution (e.g., a solution containing a thromboxane synthase inhibitor to prevent further metabolism of PGH2).

-

Quantify the amount of PGD2 produced in each well using a PGD2-specific enzyme immunoassay (EIA) according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular PGD2 Production Assay

This assay assesses the ability of this compound to inhibit PGD2 production in a cellular context.

-

Principle: The human megakaryoblastic cell line, MEG-01, endogenously expresses hPGDS. PGD2 production is stimulated, and the inhibitory effect of this compound on this production is measured.

-

Materials:

-

MEG-01 cells

-

Cell culture medium (e.g., RPMI-1640 with supplements)

-

Stimulant (e.g., A23187, a calcium ionophore)

-

This compound (or test compound)

-

PGD2 EIA Kit

-

-

Procedure:

-

Culture MEG-01 cells to the desired density.

-

Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 30 minutes).

-

Stimulate the cells with A23187 to induce PGD2 production.

-

Incubate for a further period (e.g., 30 minutes).

-

Collect the cell supernatant.

-

Measure the concentration of PGD2 in the supernatant using a PGD2-specific EIA.

-

Determine the IC50 value by plotting the PGD2 concentration against the inhibitor concentration.

-

Selectivity Enzyme Assays (L-PGDS, mPGES, COX-1, COX-2, 5-LOX)

To establish the selectivity of this compound, its inhibitory activity is tested against a panel of related enzymes.

-

Principle: The activity of each enzyme is measured in the presence of this compound. The methodologies for these assays vary depending on the specific enzyme but generally involve measuring the production of the respective enzymatic product.

-

General Procedure:

-

For each enzyme (L-PGDS, mPGES, COX-1, COX-2, 5-LOX), use a specific and validated assay protocol.

-

Typically, these assays involve incubating the purified enzyme with its respective substrate (e.g., PGH2 for L-PGDS and mPGES, arachidonic acid for COX-1, COX-2, and 5-LOX) in the presence of various concentrations of this compound.

-

The formation of the product (e.g., PGD2 for L-PGDS, PGE2 for mPGES, various prostanoids for COX enzymes, and leukotrienes for 5-LOX) is quantified using appropriate methods such as EIA, chromatography, or mass spectrometry.

-

The IC50 values are determined by analyzing the dose-response relationship. For this compound, these values were found to be greater than 10,000 nM, indicating a high degree of selectivity.[2][3]

-

Visualizing the Workflow: Inhibitor Characterization Cascade

The following diagram outlines the logical workflow for the comprehensive characterization of a selective inhibitor like this compound.

Caption: A typical workflow for the characterization of a selective hPGDS inhibitor.

Conclusion

The data and experimental protocols presented in this guide underscore the high potency and exceptional selectivity of this compound. Its ability to potently inhibit hPGDS without significantly affecting other key enzymes in the arachidonic acid cascade makes it an invaluable tool for preclinical research and a promising lead for the development of novel anti-inflammatory and anti-allergic therapies. The detailed methodologies provided herein are intended to facilitate further investigation and validation by the scientific community.

References

Introduction: The Role of hPGDS in Inflammation

An In-Depth Technical Guide to Foundational Research on Hematopoietic Prostaglandin D Synthase (hPGDS) Inhibitors

Hematopoietic prostaglandin D synthase (hPGDS) is a critical enzyme in the biosynthesis of pro-inflammatory lipid mediators. As a member of the sigma-class glutathione-S-transferase family, hPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2)[1]. PGD2 is a key signaling molecule implicated in a wide range of physiological and pathological processes, including the regulation of sleep, allergic reactions, and inflammation[1][2].

PGD2 is produced predominantly by mast cells, Th2 lymphocytes, and dendritic cells during allergic and inflammatory responses[1][2]. It exerts its biological effects by binding to two distinct G-protein-coupled receptors: the DP1 receptor, which can mediate vasodilation and inhibit platelet aggregation, and the DP2 receptor (also known as CRTH2), which promotes the migration and activation of eosinophils, basophils, and Th2 cells[3][4]. Due to its central role in driving type 2 inflammation, hPGDS has emerged as a promising therapeutic target for allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis[1][3]. The development of selective hPGDS inhibitors aims to reduce the production of PGD2 at its source, thereby preventing the downstream inflammatory cascade without the broad effects of COX inhibitors[5].

The hPGDS Signaling Pathway

The synthesis of PGD2 is a multi-step process that begins with the release of arachidonic acid (AA) from the cell membrane. Cyclooxygenase (COX) enzymes then convert AA into the unstable intermediate PGH2. hPGDS specifically catalyzes the final step, converting PGH2 to PGD2. Once released from the cell, PGD2 can signal in an autocrine or paracrine fashion through its receptors, DP1 and DP2, to orchestrate an inflammatory response[1][2].

Key hPGDS Inhibitors and Quantitative Data

Foundational research has led to the discovery of several potent and selective small-molecule inhibitors of hPGDS. These compounds have been instrumental in validating hPGDS as a therapeutic target. Their inhibitory activities are typically quantified by parameters such as the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), and the equilibrium dissociation constant (Kd)[6][7][8].

| Inhibitor | Type | IC50 | Ki | Kd | Selectivity Notes | Citation(s) |

| HQL-79 | Small Molecule | 6 µM | 5 µM (vs. PGH2)3 µM (vs. GSH) | 0.8 µM | No significant inhibition of COX-1, COX-2, m-PGES, or L-PGDS. | [9][10][11] |

| TFC-007 | Small Molecule | 83 nM | - | - | Selective over L-PGDS, mPGES, COX-1, COX-2, 5-LO, and others. | [12][13][14] |

| HPGDS inhibitor 1 | Small Molecule | 0.6 nM (enzyme)32 nM (cellular) | - | - | No inhibition of L-PGDS, mPGES, COX-1, COX-2, or 5-LOX. | |

| GSK2894631A | Small Molecule | 9.9 nM | - | - | A potent inhibitor developed from fragment-based screening. | [2] |

| Dihydroberberine | Natural Product | 3.7 µM | - | 3.2 µM | Identified from a Traditional Chinese Medicine database. |

Experimental Protocols

The characterization of hPGDS inhibitors relies on a suite of biochemical and cell-based assays designed to measure enzyme activity, inhibitor potency, binding kinetics, and cellular efficacy.

Recombinant hPGDS Enzyme Activity Assay

This assay directly measures the enzymatic conversion of PGH2 to PGD2 by purified, recombinant hPGDS.

-

Objective: To determine the IC50 value of a test compound against purified hPGDS.

-

Principle: A coupled enzyme reaction is used where cyclooxygenase (COX) generates PGH2 in situ from a radiolabeled precursor, arachidonic acid ([¹⁴C]AA). The hPGDS enzyme then converts the PGH2 to [¹⁴C]PGD2. The reaction products are separated by thin-layer chromatography (TLC) and quantified by radioactivity scanning.

-

Methodology:

-

Reaction Mixture Preparation: In a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM glutathione), combine purified recombinant hPGDS and purified COX-1 enzyme.

-

Inhibitor Incubation: Add varying concentrations of the test inhibitor (typically dissolved in DMSO) to the reaction mixture. Include a vehicle control (DMSO only). Pre-incubate for 10-15 minutes at 37°C.

-

Reaction Initiation: Start the reaction by adding the substrate, [¹⁴C]arachidonic acid.

-

Reaction & Termination: Incubate for a defined period (e.g., 2 minutes) at 37°C. Terminate the reaction by adding a stop solution (e.g., an acidic solvent like citric acid/ethyl acetate).

-

Product Extraction: Extract the prostanoid products from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

Analysis: Concentrate the organic phase and spot it onto a TLC plate. Develop the plate using an appropriate solvent system to separate PGD2 from other prostanoids and unreacted AA.

-

Quantification: Visualize and quantify the radioactive spots corresponding to PGD2 using a radioactivity scanner or autoradiography.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based PGD2 Release Assay

This assay measures an inhibitor's ability to block PGD2 production in a relevant cellular context, such as in mast cells or basophils. The human basophilic leukemia cell line KU812, which endogenously expresses hPGDS, is commonly used[10][11].

-

Objective: To determine the cellular potency (cellular IC50) of an hPGDS inhibitor.

-

Principle: KU812 cells are pre-treated with the inhibitor and then stimulated to produce PGD2. The amount of PGD2 released into the cell culture supernatant is measured, typically by a competitive ELISA.

-

Methodology:

-

Cell Culture: Culture KU812 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to the desired density.

-

Cell Plating: Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle control for a set period (e.g., 1 to 6 hours) at 37°C[11].

-

Cell Stimulation: Induce PGD2 production by adding a calcium ionophore, such as A23187, to a final concentration of 5 µM[11]. Incubate for 10-15 minutes at 37°C[11][14].

-

Supernatant Collection: Pellet the cells by centrifugation (e.g., 1000 x g for 10 minutes). Carefully collect the supernatant, which contains the released PGD2[9].

-

PGD2 Quantification: Measure the concentration of PGD2 in the supernatant using a commercially available PGD2 ELISA kit, following the manufacturer's instructions[5][9]. This typically involves a competitive binding reaction where PGD2 in the sample competes with a labeled PGD2 conjugate for binding to a limited number of anti-PGD2 antibodies.

-

Data Analysis: Generate a standard curve using the PGD2 standards provided in the kit. Calculate the PGD2 concentration in each sample and determine the percent inhibition at each inhibitor concentration. Plot the data to calculate the cellular IC50 value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between an inhibitor and the target enzyme. It provides the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

-

Objective: To characterize the binding kinetics (ka, kd) and affinity (Kd) of an inhibitor to hPGDS.

-

Principle: The hPGDS enzyme (ligand) is immobilized on a sensor chip. The inhibitor (analyte) is flowed over the surface. Binding changes the refractive index at the surface, which is detected as a response unit (RU) signal. A plot of RU over time (a sensorgram) allows for the calculation of kinetic constants.

-

Methodology:

-

Surface Preparation: Covalently immobilize purified recombinant hPGDS onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target density. A reference channel is typically prepared by performing the activation and deactivation steps without adding the protein.

-

Analyte Preparation: Prepare a series of precise dilutions of the test inhibitor in a suitable running buffer (e.g., HBS-EP buffer).

-

Binding Measurement:

-

Association: Inject the lowest concentration of the inhibitor over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined time (e.g., 120 seconds) to monitor the binding phase.

-

Dissociation: Switch back to flowing only the running buffer over the surfaces and monitor the signal decrease as the inhibitor dissociates.

-

-

Regeneration: If necessary, inject a regeneration solution (e.g., a high salt buffer or a pH shift) to remove all bound analyte from the surface, preparing it for the next cycle.

-

Cycle Repetition: Repeat the binding measurement for the entire concentration series of the inhibitor. Include several buffer-only injections (blanks) for double referencing.

-

Data Analysis: After subtracting the reference channel and blank sensorgrams, globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine ka, kd, and calculate Kd (kd/ka).

-

Experimental Workflow for hPGDS Inhibitor Discovery

The discovery and characterization of novel hPGDS inhibitors typically follow a logical, multi-stage workflow. This process begins with a broad screen to identify initial hits and progresses to detailed biochemical and cellular characterization of the most promising candidates.

References

- 1. Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of prostaglandin D2 biosynthesis in human mast cells to overcome need for multiple receptor antagonists: Biochemical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PGD2 Competitive ELISA Kit (EEL012) - Invitrogen [thermofisher.com]

- 6. file.elabscience.com [file.elabscience.com]

- 7. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. ricerca.unich.it [ricerca.unich.it]

- 11. Prostaglandin D2 release from human skin mast cells in response to ionophore A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synergistic stimulation of prostaglandin E2 production by calcium ionophore and protein kinase C activator in rat granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of calcium ionophore, A23187, on prostaglandin E2 and renin release in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

Preliminary Studies on hPGDS-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on hematopoietic prostaglandin D synthase (hPGDS) inhibitors, with a focus on hPGDS-IN-1 and related compounds. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathway and a typical experimental workflow.

Quantitative Data Summary

The following table summarizes the in vitro and cellular potency of several key hPGDS inhibitors. This data is crucial for comparing the efficacy of different chemical scaffolds.

| Compound Name | Assay Type | Target Species | IC50 | Kd | Citation |

| This compound | Fluorescence Polarization or EIA | Not Specified | 12 nM | - | [1] |

| HPGDS inhibitor 1 | Enzyme Assay | Human, Rat, Dog, Sheep | 0.5-2.3 nM | - | |

| Cellular Assay | Not Specified | 32 nM | - | [2][3] | |

| HQL-79 | Enzyme Assay | Human | 6 µM | 0.8 µM | [4][5] |

| Cellular Assay | Human and Rat | ~100 µM | - | ||

| TFC-007 | Enzyme Assay | Human | 83 nM | - | [6] |

| PROTAC(H-PGDS)-1 | Binding Assay | Human | 320 nM | - | |

| PROTAC(H-PGDS)-2 | Binding Assay | Human | 300 nM | - | |

| PROTAC(H-PGDS)-7 | Binding Assay | Human | 140 nM | - | |

| PROTAC(H-PGDS)-8 | Binding Assay | Human | 170 nM | - | |

| TAS-204 | In Vitro | Not Specified | 23 nM | - | [3] |

Signaling Pathway

hPGDS is a key enzyme in the arachidonic acid cascade, responsible for the production of prostaglandin D2 (PGD2), a critical mediator in inflammatory and allergic responses.

Figure 1. The Arachidonic Acid to PGD2 Signaling Pathway.

Experimental Workflow

The discovery and validation of novel hPGDS inhibitors typically follow a multi-step experimental workflow, progressing from high-throughput screening to in vivo efficacy studies.

Figure 2. A typical experimental workflow for hPGDS inhibitor discovery.

Experimental Protocols

This section outlines the methodologies for key experiments used in the preliminary studies of hPGDS inhibitors.

Fluorescence Polarization (FP) Assay

This competitive binding assay is suitable for high-throughput screening to identify compounds that displace a fluorescently labeled ligand from the hPGDS active site.

-

Principle: The assay measures the change in the polarization of fluorescent light. A small, fluorescently labeled hPGDS inhibitor (probe) will have a low polarization value due to its rapid tumbling in solution. When bound to the larger hPGDS protein, its tumbling slows, and the polarization value increases. Test compounds that inhibit the binding of the probe will cause a decrease in polarization.[7]

-

General Protocol:

-

A solution containing recombinant human hPGDS protein and a fluorescent probe is prepared in an appropriate assay buffer.[2][8]

-

The solution is dispensed into a 384-well, black, non-binding microplate.[2][8]

-

Test compounds, serially diluted in DMSO, are added to the wells.[2][8]

-

The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[2]

-

Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[8]

-

The percentage of inhibition is calculated by comparing the polarization values of wells with test compounds to the values of control wells (maximum and minimum polarization).[8]

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[2]

-

Enzyme Immunoassay (EIA)

EIA is a quantitative method to measure the concentration of PGD2 produced by hPGDS, thereby assessing the inhibitory activity of test compounds.

-

Principle: This is a competitive immunoassay where PGD2 in the sample competes with a fixed amount of enzyme-labeled PGD2 for binding to a limited number of anti-PGD2 antibody-coated wells. The amount of color produced is inversely proportional to the amount of PGD2 in the sample.

-

General Protocol:

-

A microplate pre-coated with an anti-PGD2 antibody is used.[9]

-

Standards of known PGD2 concentration and samples (e.g., from cell culture supernatants) are added to the wells.[9]

-

An enzyme-conjugated PGD2 is added to each well.[9]

-

The plate is incubated to allow for competitive binding.[9]

-

The plate is washed to remove unbound reagents.[9]

-

A substrate for the enzyme is added, leading to a colorimetric reaction.[9]

-

The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm).[9][10]

-

A standard curve is generated, and the concentration of PGD2 in the samples is determined.

-

LAD2 Mast Cell Assay

This cell-based assay evaluates the ability of inhibitors to suppress PGD2 production in a relevant human mast cell line.

-

Principle: LAD2 cells, a human mast cell line, are stimulated to produce PGD2. The effect of hPGDS inhibitors on this production is then quantified.[11][12]

-

General Protocol:

-

LAD2 cells are cultured under appropriate conditions.[11]

-

Cells are pre-incubated with various concentrations of the test inhibitor.

-

PGD2 production is stimulated using an agent such as the calcium ionophore A23187 or by cross-linking IgE receptors.[11]

-

After a defined incubation period, the cell supernatant is collected.

-

The concentration of PGD2 in the supernatant is measured using a suitable method, such as UPLC-MS/MS or EIA.[11]

-

The IC50 value for the inhibition of PGD2 production is calculated.

-

Scintillation Proximity Assay (SPA)

SPA is a homogeneous radioligand binding assay that can be used for high-throughput screening of hPGDS inhibitors.

-

Principle: Microscopic beads containing a scintillant are coated with the hPGDS protein. A radiolabeled ligand that binds to hPGDS is added. When the radiolabeled ligand binds to the protein on the bead, the emitted radiation (e.g., beta particles) is close enough to excite the scintillant, producing light. Unbound radioligand in solution is too far away to cause light emission. Inhibitors that compete with the radioligand for binding to hPGDS will reduce the light signal.[13][14][15]

-

General Protocol:

-

SPA beads are coupled with recombinant hPGDS.

-

The hPGDS-coated beads, a radiolabeled hPGDS ligand, and the test compounds are mixed in a microplate.

-

The plate is incubated to allow for binding to reach equilibrium.

-

The light emitted from the beads is measured using a scintillation counter.

-

A decrease in light signal in the presence of a test compound indicates inhibition of ligand binding.

-

In Vivo Models

-

Mouse Model of Allergic Airway Inflammation:

-

Objective: To evaluate the efficacy of hPGDS inhibitors in reducing allergic airway inflammation.[16]

-

General Procedure:

-

Mice (e.g., C57BL/6 strain) are sensitized with an allergen such as ovalbumin (OVA).[6]

-

Following sensitization, the mice are challenged with the same allergen to induce an inflammatory response in the airways.[6]

-

The hPGDS inhibitor (e.g., HQL-79 at 30 mg/kg) or vehicle is administered orally prior to the allergen challenge.[6][17]

-

Endpoints such as PGD2 levels in bronchoalveolar lavage fluid, inflammatory cell infiltration, and airway hyperresponsiveness are measured to assess the inhibitor's efficacy.[18]

-

-

-

mdx Mouse Model of Duchenne Muscular Dystrophy (DMD):

-

Objective: To assess the potential of hPGDS inhibitors to reduce muscle necrosis and inflammation in a model of DMD.[19]

-

General Procedure:

-

mdx mice, which have a genetic mutation analogous to human DMD, are used.

-

The hPGDS inhibitor or vehicle is administered orally over a defined treatment period.

-

Muscle strength is assessed using tests such as the hindlimb grip strength test.[20]

-

Muscle tissue is analyzed histologically for signs of necrosis and inflammation.[20]

-

Biomarkers of muscle damage, such as creatine kinase levels in the blood, can also be measured.[20]

-

-

Pharmacokinetic (PK) Analysis

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the hPGDS inhibitor.[21]

-

General Procedure:

-

The inhibitor is administered to animals (e.g., rats) via a specific route (e.g., oral gavage).

-

Blood samples are collected at various time points after administration.

-

The concentration of the inhibitor in the plasma is quantified using a suitable analytical method (e.g., LC-MS/MS).

-

PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and bioavailability are calculated using non-compartmental analysis.[22]

-

References

- 1. Development of a scintillation proximity binding assay for high-throughput screening of hematopoietic prostaglandin D2 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocompare.com [biocompare.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. raybiotech.com [raybiotech.com]

- 11. Selective inhibition of prostaglandin D2 biosynthesis in human mast cells to overcome need for multiple receptor antagonists: Biochemical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AID 1078076 - Inhibition of hematopoietic prostaglandin D2 synthase in IgE and IL-5 primed human LAD2 cells assessed as reduction in PGD2 production by mass spectrometry - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. revvity.com [revvity.com]

- 14. Scintillation proximity assay - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation [mdpi.com]

- 17. immune-system-research.com [immune-system-research.com]

- 18. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for hPGDS-IN-1 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic prostaglandin D synthase (hPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses.[1] hPGDS catalyzes the isomerization of PGH2 to PGD2 in immune cells such as mast cells, T helper 2 (Th2) cells, and antigen-presenting cells.[2] The produced PGD2 then exerts its effects through two G-protein-coupled receptors: DP1 and DP2 (also known as CRTH2).[3] Activation of these receptors on various immune cells can lead to vasodilation, bronchoconstriction, and the recruitment of eosinophils and lymphocytes, contributing to the pathophysiology of conditions like asthma and allergic rhinitis.[2]

hPGDS-IN-1 is a potent and selective small molecule inhibitor of hPGDS. Its ability to block the production of PGD2 makes it a valuable tool for studying the role of the hPGDS/PGD2 pathway in inflammatory processes and for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its inhibitory activity and to investigate the downstream cellular consequences of hPGDS inhibition.

Signaling Pathway

The signaling pathway initiated by the production of PGD2 by hPGDS involves the activation of two distinct receptors, DP1 and DP2 (CRTH2), on target immune cells. This leads to a cascade of intracellular events that mediate inflammatory responses.

Caption: The hPGDS signaling pathway, from PGD2 synthesis to downstream cellular responses.

Quantitative Data Summary

The inhibitory potency of various small molecule inhibitors of hPGDS has been determined in both enzymatic and cell-based assays. The following table summarizes these findings for easy comparison.

| Compound | Assay Type | Target Species | IC50 | Reference |

| This compound | Enzymatic | Human, Rat, Dog, Sheep | 0.5-2.3 nM | [2][4] |

| Cellular | Not Specified | 32 nM | [4][5] | |

| HQL-79 | Enzymatic | Human | 6 µM | [6][7] |

| Cellular | Human, Rat | ~100 µM | [8] | |

| SAR-191801 | Enzymatic | Human | 9 nM | [9] |

| Enzymatic | Rat | 10 nM | [9] | |

| Enzymatic | Mouse | 18 nM | [9] | |

| Dihydroberberine (EMy-5) | Enzymatic | Human | 3.7 µM | [10] |

| Alkaloid extract from Combretum molle | Enzymatic | Not Specified | 13.7 µg/ml | [11] |

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a Cell-Based Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on PGD2 production in a suitable cell line.

1. Materials

-

Cell Line: KU812 (human basophilic leukemia cell line) or other cells endogenously expressing hPGDS (e.g., bone marrow-derived mast cells, Th2 cells).

-

This compound: Prepare a stock solution in DMSO.

-

Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Stimulant: Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187, or an appropriate antigen for IgE-sensitized cells.

-

PGD2 ELISA Kit: For quantification of PGD2 in cell culture supernatants.

-

96-well cell culture plates.

-

Phosphate-buffered saline (PBS).

2. Experimental Workflow

Caption: Workflow for determining the IC50 of this compound in a cell-based assay.

3. Detailed Procedure

-

Cell Seeding: Seed KU812 cells at a density of 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium. The final concentrations should bracket the expected IC50 (e.g., from 1 nM to 1 µM). Include a DMSO vehicle control.

-

Pre-treatment: Carefully remove the culture medium from the wells and add 90 µL of the prepared inhibitor dilutions or vehicle control. Pre-incubate the cells for 1 hour at 37°C.

-

Stimulation: Prepare a stock solution of the stimulant (e.g., 10X PMA/A23187). Add 10 µL of the stimulant to each well to induce PGD2 production.

-

Incubation: Incubate the plate for an appropriate time to allow for PGD2 accumulation. Based on previous studies, a 6-hour incubation is a reasonable starting point.[12]

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for PGD2 analysis.

-

PGD2 Quantification: Measure the concentration of PGD2 in the supernatants using a commercial PGD2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the percentage of PGD2 inhibition against the log concentration of this compound. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Western Blot Analysis of hPGDS Protein Levels

This protocol is to confirm that this compound acts as an inhibitor and does not induce the degradation of the hPGDS protein, which is the mechanism of action for PROTACs.

1. Materials

-

Cell Line: KU812 or other hPGDS-expressing cells.

-

This compound.

-

PROTAC(H-PGDS)-1 (as a positive control for degradation).

-

Cell Lysis Buffer: RIPA buffer with protease inhibitors.

-

Primary Antibody: Anti-hPGDS antibody.

-

Secondary Antibody: HRP-conjugated secondary antibody.

-

Loading Control Antibody: Anti-β-actin or anti-GAPDH antibody.

-

SDS-PAGE gels and Western blotting equipment.

-

Chemiluminescent substrate.

2. Procedure

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at a concentration of approximately 10x its IC50. Include a vehicle control and a positive control treated with PROTAC(H-PGDS)-1 (e.g., 100 nM). Incubate for 6 to 24 hours.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Block the membrane and incubate with the primary anti-hPGDS antibody, followed by the HRP-conjugated secondary antibody.

-

Visualization: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Reprobe the membrane with a loading control antibody to ensure equal protein loading. Compare the band intensity of hPGDS in the treated samples to the vehicle control. No significant change in hPGDS levels is expected with this compound treatment.

Conclusion

These application notes provide a framework for the use of this compound in cell-based assays. The provided protocols can be adapted for different cell types and specific research questions. By accurately measuring the inhibitory effects of this compound and its impact on downstream cellular events, researchers can further elucidate the role of the hPGDS/PGD2 pathway in health and disease.

References

- 1. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for hPGDS-IN-1 in a Guinea Pig Model of Allergic Rhinitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, characterized by symptoms such as sneezing, nasal congestion, and rhinorrhea. The pathophysiology involves the release of various inflammatory mediators, with prostaglandin D2 (PGD2) being a key player. PGD2 is synthesized by hematopoietic prostaglandin D synthase (hPGDS), making hPGDS a promising therapeutic target for allergic rhinitis. This document provides detailed protocols for evaluating the efficacy of hPGDS-IN-1, a potent hPGDS inhibitor, in a guinea pig model of allergic rhinitis. While specific in-vivo data for this compound in this model is not extensively published, the following protocols are based on established methodologies for other selective hPGDS inhibitors, such as TFC-007 and TAS-204, and can be adapted for the evaluation of this compound.

Signaling Pathway of hPGDS in Allergic Rhinitis

Caption: Signaling pathway of hPGDS in allergic rhinitis and the inhibitory action of this compound.

Experimental Protocols

Ovalbumin-Induced Allergic Rhinitis Guinea Pig Model

This protocol describes the sensitization and antigen challenge of guinea pigs to induce an allergic rhinitis model.[1][2]

Materials:

-

Male Dunkin Hartley guinea pigs (300-400g)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Al(OH)₃) as an adjuvant

-

Sterile saline (0.9% NaCl)

Procedure:

-

Sensitization:

-

On days 1 and 8, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 mg OVA and 100 mg Al(OH)₃ suspended in 1 mL of sterile saline.

-

Alternatively, for a more localized sensitization, on days 1 and 7, expose guinea pigs to an aerosol of 2% OVA in saline for 10 minutes. On days 14-16, administer a booster of 1% OVA solution (20 µL/nostril) via intranasal instillation.[3]

-

-

Antigen Challenge:

-

Control Group:

-

A control group of guinea pigs should be sensitized and challenged with sterile saline instead of OVA.

-

Administration of this compound

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

-

Preparation of Dosing Solution:

-

Administration:

-

Administer this compound or vehicle orally (p.o.) via gavage.

-

Prophylactic Treatment: Administer the compound 1-2 hours before the antigen challenge.[5]

-

Therapeutic Treatment: For models with a late-phase response, administration can occur after the initial early-phase reaction (e.g., 1.5 hours post-challenge).[5]

-

Assessment of Efficacy

Evaluation of Nasal Symptoms

Procedure:

-

Immediately after the antigen challenge, place the guinea pigs in an observation chamber.

-

Count the number of sneezes and nose-rubbing instances for a period of 30 minutes.[1][3]

Measurement of Nasal Airway Resistance (Nasal Blockage)

Procedure:

-

Nasal blockage can be assessed by measuring the nasal airway resistance. This often requires specialized equipment to measure pressure and flow.

-

Measurements are typically taken before the challenge (baseline) and at various time points after the challenge to assess both early and late-phase responses.[4]

Quantification of PGD2 in Nasal Lavage Fluid (NLF)

Procedure:

-

At a specific time point after the challenge (e.g., 15 minutes for early phase, 6 hours for late phase), anesthetize the guinea pigs.

-

Perform nasal lavage by instilling a known volume of saline into one nostril and collecting the fluid from the other.

-

Centrifuge the collected NLF to remove cellular debris.

-

Measure the concentration of PGD2 in the supernatant using a commercially available ELISA kit.

Analysis of Eosinophil Infiltration in Nasal Lavage Fluid

Procedure:

-

Following the collection of NLF as described above, resuspend the cell pellet.

-

Perform a total and differential cell count using a hemocytometer and specific staining (e.g., Wright-Giemsa stain) to identify and quantify eosinophils.[1]

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experiments.

Table 1: Effect of this compound on Nasal Symptoms

| Treatment Group | Dose (mg/kg) | Number of Sneezes (mean ± SEM) | Number of Nose Rubs (mean ± SEM) |

| Vehicle Control | - | ||

| This compound | 10 | ||

| This compound | 30 | ||

| Positive Control | - |

Table 2: Effect of this compound on Nasal Blockage and PGD2 Levels

| Treatment Group | Dose (mg/kg) | Nasal Airway Resistance (% increase from baseline, mean ± SEM) | PGD2 in NLF (pg/mL, mean ± SEM) |

| Vehicle Control | - | ||

| This compound | 10 | ||

| This compound | 30 | ||

| Positive Control | - |

Table 3: Effect of this compound on Eosinophil Infiltration

| Treatment Group | Dose (mg/kg) | Total Cells in NLF (x10⁴/mL, mean ± SEM) | Eosinophils in NLF (x10⁴/mL, mean ± SEM) |

| Vehicle Control | - | ||

| This compound | 10 | ||

| This compound | 30 | ||

| Positive Control | - |

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in a guinea pig allergic rhinitis model.

Conclusion

The provided protocols offer a comprehensive framework for the preclinical evaluation of this compound in a well-established guinea pig model of allergic rhinitis. By assessing the impact on nasal symptoms, airway resistance, PGD2 levels, and eosinophil infiltration, researchers can effectively determine the therapeutic potential of this compound for the treatment of allergic rhinitis. Careful dose selection and adherence to the described methodologies are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for hPGDS-IN-1 Administration in mdx Mice Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by progressive muscle degeneration and weakness. The mdx mouse model, which lacks dystrophin, is a crucial tool for preclinical research into potential DMD therapies. A key pathological feature of DMD is chronic inflammation, which exacerbates muscle damage. Hematopoietic prostaglandin D synthase (hPGDS) is a key enzyme in the production of prostaglandin D2 (PGD2), a potent pro-inflammatory mediator. Elevated levels of hPGDS and PGD2 have been observed in the muscles of both DMD patients and mdx mice, suggesting that inhibiting hPGDS could be a viable therapeutic strategy.[1][2] This document provides a detailed overview of the administration of hPGDS inhibitors in mdx mice, summarizing key quantitative data and providing comprehensive experimental protocols.

Data Summary

The following tables summarize the quantitative data from studies investigating the effects of hPGDS inhibitors in mdx mice.

Table 1: Effects of hPGDS Inhibitors on Muscle Function and Biomarkers in mdx Mice

| Inhibitor | Dosage and Administration | Treatment Duration | Mouse Age | Key Findings | Reference |

| PK007 | 10 mg/kg/day, oral gavage | 10 days | 3 weeks | ~2-fold greater hindlimb grip strength; ~50% reduction in serum creatine kinase.[3][4] | [3][4] |

| PK007 | 10 mg/kg/day, oral gavage | 10 days | 3 weeks | 69.05% increase in grip strength; 33.36% decrease in serum PGD2 levels.[5][6] | [5][6] |

| HQL-79 | 30 mg/kg/day, oral | 10 days | 4 weeks | Significantly suppressed PGD2 production and improved muscle strength.[2] | [2] |

| TAS-205 | 0.01% or 0.1% in diet | 4 weeks | 5 to 9 weeks | Dose-dependently suppressed urinary PGD2 metabolite; high dose recovered locomotor activity.[2] | [2] |

Table 2: Histological and Molecular Effects of hPGDS Inhibitors in mdx Mice

| Inhibitor | Dosage and Administration | Treatment Duration | Mouse Age | Histological/Molecular Outcomes | Reference |

| PK007 | 10 mg/kg/day, oral gavage | 10 days | 3 weeks | ~20% decrease in regenerating muscle fibers in tibialis anterior (TA) and gastrocnemius (GA) muscles; reduced fibrosis in TA muscle.[3][4] | [3][4] |

| PK007 | 10 mg/kg/day, oral gavage | 10 days | 3 weeks | Reduced myonecrotic area in GA (49.75%), TA (73.87%), EDL (60.31%), diaphragm (48.02%), and tongue (37.93%); decreased macrophage cell area in GA (55.56%) and EDL (47.83%).[5][6] | [5][6] |

| HQL-79 | 30 mg/kg/day, oral | 10 days | 4 weeks | Significantly decreased necrotic muscle volume; significantly lower mRNA levels of CD11b and TGF-β1.[2][7] | [2][7] |

| TAS-205 | 0.1% in diet | 4 weeks | 5 to 9 weeks | Significantly reduced necrotic muscle fibers in the diaphragm.[2] | [2] |

Experimental Protocols

Animal Models

-

Strain: C57BL/10ScSn-mdx (mdx) mice are the standard model.[8] Age-matched C57BL/10ScSn mice should be used as wild-type controls.

-

Age: For studying the acute phase of the disease, treatment is typically initiated in 3-week-old mice.[8][9]

-

Sex: Male mice are most commonly used to model the X-linked inheritance of DMD.

-

Housing: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. Standardized housing conditions are crucial to minimize biological variation.[8]

Preparation and Administration of hPGDS Inhibitors

This protocol is based on the administration of PK007.[9][10]

Materials:

-

hPGDS inhibitor (e.g., PK007)

-

Vehicle solution:

-

0.5% (w/v) Methylcellulose

-

0.1% (v/v) Tween 80

-

MilliQ water

-

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes (1 ml)

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Conical tubes (15 ml)

Procedure:

-

Vehicle Preparation:

-

In a conical tube, weigh the appropriate amount of methylcellulose.

-

Add the required volume of MilliQ water.

-

Add the corresponding volume of Tween 80.

-

Stir the solution on a magnetic stirrer until the methylcellulose is fully dissolved. This may take several hours.

-

-

hPGDS Inhibitor Solution Preparation (for a 10 mg/kg dose):

-

Calculate the total amount of inhibitor needed based on the number of mice and their average weight.

-

Weigh the calculated amount of the hPGDS inhibitor.

-

Suspend the inhibitor in the prepared vehicle solution to achieve the desired final concentration (e.g., 1 mg/ml for a 10 ml/kg dosing volume).

-

Vortex and sonicate the suspension to ensure homogeneity. Prepare fresh daily.

-

-

Administration:

-

Weigh each mouse daily before administration to accurately calculate the required dose.

-

Gently restrain the mouse.

-

Administer the prepared inhibitor solution or vehicle control via oral gavage. The volume is typically 10 ml/kg of body weight.

-

Perform the administration at the same time each day to maintain consistent pharmacokinetics.[11]

-

Monitor the mice for any adverse reactions following administration.[10]

-

Grip Strength Test

This non-invasive test measures muscle force in vivo.[4]

Apparatus:

-

Grip strength meter with a horizontal metal bar or grid attachment.

Procedure:

-

Acclimatize the mice to the testing room for at least 30 minutes.

-

Hold the mouse by the tail and allow it to grasp the metal bar or grid with its forelimbs.

-

Gently pull the mouse horizontally away from the meter with a steady motion until its grip is broken.

-

The peak force is recorded by the meter.

-

Perform five consecutive measurements with a short rest period in between.

-

The average of the three highest values is typically used for analysis.[1]

-

Normalize the grip strength to the body weight of the mouse (Force/Body Weight).

Serum Creatine Kinase (CK) Assay

Elevated serum CK is a biomarker for muscle damage.[9]

Materials:

-

Micro-hematocrit tubes

-

Centrifuge

-

Creatine Kinase Assay Kit (commercially available)

-

Spectrophotometer

Procedure:

-

Blood Collection:

-

CK Assay:

-

Follow the manufacturer's instructions for the specific creatine kinase assay kit being used.[13]

-

Typically, this involves mixing the serum sample with a reagent that initiates an enzymatic reaction, leading to a colorimetric or fluorometric change.

-

Measure the absorbance or fluorescence using a spectrophotometer.[13]

-

Calculate the CK activity based on a standard curve, expressed as units per liter (U/L).

-

Histological Analysis of Muscle Tissue

Materials:

-

Optimal Cutting Temperature (OCT) compound

-

Isopentane cooled in liquid nitrogen

-

Cryostat

-

Microscope slides

-

Hematoxylin and Eosin (H&E) staining reagents

-

Microscope with a digital camera

Procedure:

-

Tissue Collection and Freezing:

-

At the end of the treatment period, euthanize the mice.

-

Dissect the muscles of interest (e.g., tibialis anterior, gastrocnemius, diaphragm).

-

Embed the muscles in OCT compound in a cryomold.

-

Freeze the embedded muscles in isopentane pre-chilled in liquid nitrogen.

-

Store the frozen blocks at -80°C.

-

-

Cryosectioning:

-

Equilibrate the frozen tissue block to the cryostat temperature (-20°C to -25°C).

-

Cut transverse sections of the muscle at a thickness of 8-10 µm.

-

Mount the sections onto microscope slides.

-

-

H&E Staining:

-

Air dry the sections for 30-60 minutes.

-

Stain with hematoxylin to visualize cell nuclei (blue/purple).

-

Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).

-

Dehydrate the sections through a series of alcohol and xylene washes.

-

Coverslip the slides with mounting medium.

-

-

Image Analysis:

-

Capture images of the stained muscle sections using a microscope.

-

Quantify histopathological features such as:

-

Necrotic fibers: Characterized by pale, swollen, and fragmented sarcoplasm with inflammatory cell infiltration.[8]

-

Regenerating fibers: Small-caliber fibers with central nuclei and basophilic cytoplasm.[8]

-

Centrally nucleated fibers: An indicator of muscle regeneration.

-

Fibrosis: An increase in connective tissue, which can be further visualized with specific stains like Masson's trichrome.

-

-

Visualizations

Signaling Pathway of hPGDS in DMD

References

- 1. Assessing Functional Performance in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE AND SENSITIVE OUTCOME MEASURES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. treat-nmd.org [treat-nmd.org]

- 5. Video: Assessing Functional Performance in the Mdx Mouse Model [jove.com]

- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 7. Endpoint measures in the mdx mouse relevant for muscular dystrophy pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Towards developing standard operating procedures for pre-clinical testing in the mdx mouse model of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. treat-nmd.org [treat-nmd.org]

- 13. mmpc.org [mmpc.org]

Application Notes and Protocols: hPGDS-IN-1 Treatment in MEG-01 Cell Line

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing hPGDS-IN-1, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (hPGDS), in experiments involving the human megakaryoblastic leukemia cell line, MEG-01. This document includes detailed protocols for cell culture, inhibitor treatment, and relevant biological assays, along with a summary of known quantitative data and visualizations of key pathways and workflows.

Introduction

hPGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a lipid mediator involved in various physiological and pathological processes, including inflammation and allergic reactions. The MEG-01 cell line, derived from a patient with megakaryoblastic leukemia, serves as a valuable in vitro model for studying megakaryocyte differentiation and platelet formation.[1] Inhibition of hPGDS by this compound in MEG-01 cells allows for the investigation of the role of the PGD2 pathway in these processes.

This compound: Chemical Properties

This compound is a selective inhibitor of hematopoietic prostaglandin D synthase.[2][3]

| Property | Value | Reference |

| Chemical Formula | C22H20N6O3 | [4] |

| Molecular Weight | 416.43 g/mol | [5] |

| CAS Number | 1234708-04-3 | [4] |

| Enzymatic IC50 (hPGDS) | 0.6 nM - 12 nM | [3][5] |

| Cellular IC50 (hPGDS) | 32 nM | [3] |

Quantitative Data Summary

The primary reported effect of this compound treatment in the MEG-01 cell line is the inhibition of PGD2 production.

| Cell Line | Treatment | Parameter | Value | Reference |

| MEG-01 | hPGDS inhibitor 1 | EC50 | 0.035 µM (35 nM) | [3][6] |

| Description | Inhibition of hPGDS in human MEG-01 cells assessed as a reduction in PGD2 production. |

Experimental Protocols

MEG-01 Cell Culture

MEG-01 cells exhibit both suspension and adherent characteristics.[1][7]

Materials:

-

MEG-01 cell line (ATCC® CRL-2021™)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (P/S)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Cell scraper

Protocol:

-

Complete Growth Medium: Prepare RPMI-1640 supplemented with 10% FBS and 1% P/S.

-

Cell Maintenance: Culture MEG-01 cells at 37°C in a humidified incubator with 5% CO2. Maintain cell density between 3 x 10^5 and 1 x 10^6 cells/mL.[7][8]

-

Passaging:

-

For semi-adherent cultures, gently dislodge adherent cells using a cell scraper.

-

Collect the entire cell suspension and centrifuge at approximately 250 x g for 3-5 minutes.[7]

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Seed new culture flasks at a density of 3 x 10^5 cells/mL.[7]

-

Alternatively, for suspension cells, perform a partial media change when cell density is below 8 x 10^5 cells/mL.[7]

-

-

Cryopreservation: Resuspend cells in a freezing medium composed of 90% FBS and 10% DMSO and store in liquid nitrogen.

This compound Stock Solution Preparation and Treatment

Note: Solutions of this compound are reported to be unstable. It is recommended to prepare fresh solutions for each experiment.[5]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Working Solutions: On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.

-

Cell Treatment:

-

Seed MEG-01 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

-

Allow cells to adhere and stabilize for 24 hours.

-

Remove the existing medium and add fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for the desired treatment duration.

-

PGD2 Production Inhibition Assay (Enzyme Immunoassay - EIA)

This protocol is based on the reported use of this compound in MEG-01 cells to measure the reduction in PGD2 production.[3][6]

Materials:

-

MEG-01 cells

-

This compound

-

Ionomycin

-

PGD2 EIA Kit

Protocol:

-

Cell Seeding: Seed MEG-01 cells in a suitable culture plate and allow them to grow to the desired confluency.

-

Inhibitor Incubation: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 30 minutes).[6]

-

Stimulation: Stimulate the cells with a calcium ionophore, such as ionomycin (e.g., 5 µM), for a specific duration (e.g., 30 minutes) to induce PGD2 production.[6]

-

Supernatant Collection: Collect the cell culture supernatant.

-

PGD2 Measurement: Quantify the concentration of PGD2 in the supernatant using a PGD2-specific EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of PGD2 production for each concentration of this compound compared to the vehicle-treated, stimulated control. Determine the EC50 value from the dose-response curve.

Cell Viability Assay (General Protocol)

To assess the cytotoxic effects of this compound on MEG-01 cells, a standard cell viability assay such as MTT or CCK-8 can be performed.

Materials:

-

MEG-01 cells

-

This compound

-

96-well plates

-

MTT or CCK-8 reagent

-

Plate reader

Protocol:

-

Cell Seeding: Seed MEG-01 cells in a 96-well plate at a density of approximately 1-2 x 10^4 cells/well.

-

Treatment: After 24 hours, treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubation: Incubate for 24, 48, and 72 hours.

-

Assay: Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Express the results as a percentage of viable cells compared to the vehicle-treated control.

Apoptosis Assay by Flow Cytometry (General Protocol)

To determine if this compound induces apoptosis in MEG-01 cells, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

Materials:

-

MEG-01 cells

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Treatment: Treat MEG-01 cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and suspension cells.

-

Staining: Wash the cells with PBS and then resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-